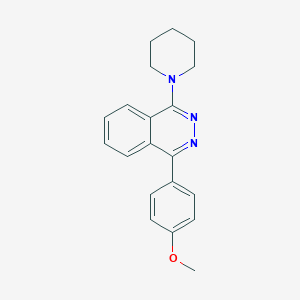![molecular formula C17H15NO6 B389632 [2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate](/img/structure/B389632.png)
[2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate: is a complex organic compound that features a nitrofuran moiety, an acrylic acid derivative, and a phenyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common approach includes:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives under controlled conditions.
Acrylic acid derivative synthesis: This involves the reaction of appropriate aldehydes with malonic acid in the presence of a base to form the acrylic acid derivative.
Esterification: The final step involves the esterification of the acrylic acid derivative with 2-(3,4-dimethyl-phenyl)-2-oxo-ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitro-substituted furan derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Nitro-substituted furan derivatives.
Reduction: Amine-substituted furan derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Antimicrobial Agents: The nitrofuran moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Cancer Research: The compound’s ability to interact with biological macromolecules could be explored for anticancer properties.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of [2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate is likely related to its ability to interact with biological macromolecules. The nitrofuran moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The ester group may facilitate the compound’s entry into cells, where it can exert its effects.
相似化合物的比较
Similar Compounds
- 3-(5-Nitro-furan-2-yl)-acrylic acid methyl ester
- 3-(5-Nitro-furan-2-yl)-acrylic acid ethyl ester
- 3-(5-Nitro-furan-2-yl)-acrylic acid phenyl ester
Uniqueness
Compared to similar compounds, [2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate features a unique combination of functional groups that may enhance its biological activity and chemical reactivity. The presence of the 3,4-dimethyl-phenyl group could also influence its physical properties, such as solubility and stability.
属性
分子式 |
C17H15NO6 |
|---|---|
分子量 |
329.3g/mol |
IUPAC 名称 |
[2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C17H15NO6/c1-11-3-4-13(9-12(11)2)15(19)10-23-17(20)8-6-14-5-7-16(24-14)18(21)22/h3-9H,10H2,1-2H3/b8-6+ |
InChI 键 |
GLTPPVNYZGTSSB-SOFGYWHQSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C=CC2=CC=C(O2)[N+](=O)[O-])C |
手性 SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-])C |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C=CC2=CC=C(O2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-5'-nitro-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B389551.png)
![4-(3-cyclohexen-1-yl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B389554.png)

![4-Acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389556.png)



![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B389563.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B389565.png)

![4-Acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389568.png)
![4-acetyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389569.png)
![4-Acetyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389570.png)

